molecular formula C19H17N5O3S B2898966 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide CAS No. 1219903-09-9

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Cat. No.: B2898966
CAS No.: 1219903-09-9
M. Wt: 395.44
InChI Key: WCYDJUGLXFOFDE-UHFFFAOYSA-N
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Description

N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide (CAS: 1219903-09-9) is a heterocyclic compound with the molecular formula C₁₉H₁₇N₅O₃S and a molecular weight of 395.4 g/mol. Its structure features a thiazole-5-carboxamide core substituted with a 4-methyl group and a 1H-pyrrol-1-yl moiety at the 2-position. The ethyl linker connects the thiazole ring to a 6-oxopyridazine ring, which is further substituted with a furan-2-yl group at the 3-position (SMILES: Cc1nc(-n2cccc2)sc1C(=O)NCCn1nc(-c2ccco2)ccc1=O) . Notably, physical properties such as melting point, solubility, and stability remain undocumented in the cited sources.

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S/c1-13-17(28-19(21-13)23-9-2-3-10-23)18(26)20-8-11-24-16(25)7-6-14(22-24)15-5-4-12-27-15/h2-7,9-10,12H,8,11H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYDJUGLXFOFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a complex heterocyclic compound that exhibits diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound consists of multiple pharmacologically relevant moieties:

  • Furan ring : Known for its antioxidant and anticancer properties.
  • Pyridazine core : Associated with anti-inflammatory effects.
  • Thiazole and pyrrole rings : Contribute to antimicrobial and anticancer activities.

The molecular formula is C18H19N5O3SC_{18}H_{19}N_5O_3S with a molecular weight of 394.41 g/mol. Its structural complexity suggests potential synergistic effects in biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing furan and pyridazine moieties. For instance:

  • Cytotoxicity Studies : Compounds similar to the target molecule have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer). The IC50 values for these compounds were reported in the nanomolar range, indicating potent activity .
CompoundCell LineIC50 (µM)
Furan derivativeMCF-72.9
Pyridazine derivativeNCI-H4605.0

The mechanism underlying the anticancer activity involves:

  • Induction of Apoptosis : Studies indicate that these compounds can disrupt the cell cycle, leading to increased apoptosis as evidenced by flow cytometry analysis showing accumulation in the pre-G1 phase .
  • Mitochondrial Pathway Activation : The intrinsic pathway of apoptosis is activated, with increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) .

Anti-inflammatory Activity

The thiazole component is known for its anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : The compound may modulate inflammatory pathways by inhibiting cytokine production, thus showing promise in treating inflammatory diseases .

Case Studies

  • Synthesis and Characterization : A study synthesized several furan-based derivatives, including those structurally related to our target compound. These derivatives demonstrated significant cytotoxicity against cancer cell lines and were characterized using NMR and mass spectrometry techniques .
  • In Vivo Studies : Animal models treated with similar thiazole derivatives showed reduced tumor growth and improved survival rates, suggesting that the biological activity observed in vitro translates to in vivo efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural complexity invites comparison with other heterocyclic carboxamides, particularly those featuring pyridazine, thiazole, or pyrrole motifs. Below is a detailed analysis:

Thiophene-Substituted Pyridazine Analogs

Compound : N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (CAS: 1219913-66-2)

  • Molecular Formula : C₁₉H₁₆N₆O₂S
  • Molecular Weight : 392.4 g/mol
  • Key Differences: Replaces the furan-2-yl group with a thiophen-2-yl moiety and substitutes the thiazole-pyrrole unit with a phenyl-triazole group.

Benzothiazole-Pyridazine Derivatives

Compound : N-(6-Methyl-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

  • Molecular Formula : C₂₀H₁₅N₃O₂S
  • Molecular Weight : 369.4 g/mol
  • Key Differences : Incorporates a benzothiazole ring instead of thiazole-pyrrole and a phenyl-substituted pyridazine . The benzothiazole group is associated with enhanced π-π stacking interactions, which could improve binding affinity in enzyme inhibition .

Pyrimidine-Based Thiazole Carboxamides (Dasatinib Analogs)

Compound: N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide (CAS: 302964-08-5)

  • Molecular Formula : C₂₄H₂₈ClN₇O₂S
  • Molecular Weight : 514.0 g/mol
  • Key Differences : Features a pyrimidine-piperazinyl substituent and a chloro-methylphenyl group. This analog, a precursor to the anticancer drug Dasatinib, highlights the importance of the thiazole-carboxamide scaffold in kinase inhibition. The hydroxyethyl-piperazine moiety enhances water solubility, a property absent in the target compound .

Dihydropyridine Carboxamides

Compound: 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331)

  • Molecular Formula : C₂₈H₂₄N₄O₅S
  • Molecular Weight : 528.6 g/mol
  • Key Differences : Retains the furan group but replaces pyridazine with a 1,4-dihydropyridine core. The additional methoxyphenyl and thioether groups suggest divergent biological targets, possibly calcium channel modulation .

Physicochemical and Pharmacological Comparison

Compound Molecular Formula MW (g/mol) Key Structural Features Potential Applications References
Target Compound C₁₉H₁₇N₅O₃S 395.4 Furan-pyridazine, thiazole-pyrrole Undocumented (kinase inhibition?)
N-(2-(6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide C₁₉H₁₆N₆O₂S 392.4 Thiophene-pyridazine, phenyl-triazole Undocumented
N-(6-Methyl-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide C₂₀H₁₅N₃O₂S 369.4 Benzothiazole, phenyl-pyridazine Enzyme inhibition
Dasatinib Precursor (CAS: 302964-08-5) C₂₄H₂₈ClN₇O₂S 514.0 Pyrimidine-piperazinyl, chloro-methylphenyl Anticancer (kinase inhibition)
AZ331 (Dihydropyridine Carboxamide) C₂₈H₂₄N₄O₅S 528.6 Dihydropyridine, furan, methoxyphenyl-thioether Calcium channel modulation

Key Findings and Implications

Structural Flexibility : The thiazole-carboxamide scaffold permits diverse substitutions (e.g., furan, thiophene, pyrimidine), enabling modulation of electronic and steric properties .

Heterocyclic Influence : Pyridazine analogs (e.g., target compound) may favor interactions with polar enzyme pockets, while benzothiazole or dihydropyridine derivatives prioritize hydrophobic binding .

Pharmacological Gaps : Unlike Dasatinib analogs, the target compound lacks documented solubility-enhancing groups (e.g., hydroxyethyl-piperazine), which may limit bioavailability .

Q & A

Basic Research Questions

Q. What are the recommended strategies for optimizing the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves multi-step reactions, often starting with heterocyclic precursors like pyridazine or thiazole derivatives. Key steps include:

  • Reagent Selection : Use K2CO3 as a base in polar aprotic solvents (e.g., DMF) to facilitate nucleophilic substitutions (e.g., alkylation of thiol intermediates) .
  • Cyclization : Employ catalysts like Pd(OAc)2 for efficient ring closure in thiazole or pyridazine moieties .
  • Purification : Monitor reactions via TLC and use column chromatography with gradients of ethyl acetate/hexane for isolation .
    • Analytical Validation : Confirm intermediate purity via <sup>1</sup>H NMR and LC-MS before proceeding to subsequent steps .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • Spectroscopy : Use <sup>1</sup>H/<sup>13</sup>C NMR to assign proton environments (e.g., furan C-H at δ 7.2–7.5 ppm) and carbonyl groups (δ 160–170 ppm). IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm<sup>-1</sup>) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for verifying the pyridazinone-thiazole scaffold .
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the pyridazinone ring) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorogenic substrates in kinase or protease assays (e.g., ATPase activity measured via malachite green assay) .
  • Cell Viability : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50 calculations via nonlinear regression .
  • Antimicrobial Activity : Employ broth microdilution methods (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate critical functional groups?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents systematically (e.g., replace furan with thiophene or pyrrole) and compare bioactivity .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify essential moieties (e.g., pyridazinone’s keto group for hydrogen bonding) .
  • Data Correlation : Apply multivariate analysis (e.g., PCA) to link structural descriptors (e.g., logP, polar surface area) with activity trends .

Q. What advanced techniques resolve contradictions in binding affinity data across different assays?

  • Methodological Answer :

  • Biophysical Validation : Use surface plasmon resonance (SPR) to measure real-time binding kinetics (KD, kon/koff) to targets like protein kinases .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability of binding poses identified via docking .
  • Orthogonal Assays : Cross-validate enzyme inhibition data with cellular thermal shift assays (CETSA) to confirm target engagement .

Q. What strategies mitigate off-target effects in mechanistic studies?

  • Methodological Answer :

  • Proteome Profiling : Use affinity-based chemoproteomics (e.g., pull-down assays with biotinylated probes) to identify non-target interactions .
  • CRISPR Knockout Models : Validate specificity by comparing activity in wild-type vs. gene-edited cell lines (e.g., KO of suspected off-target kinases) .
  • Dose-Response Analysis : Establish a clear EC50/IC50 window between primary and off-target effects .

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